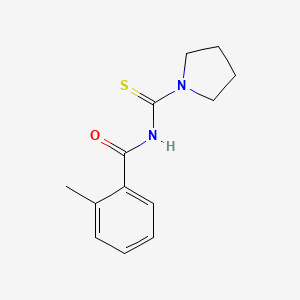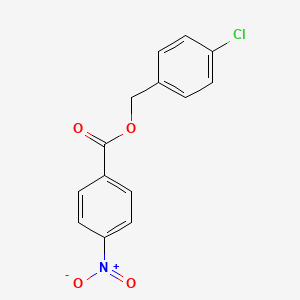
2-hydroxy-6-methyl-2-(trifluoromethyl)-2,3-dihydro-4H-chromen-4-one oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-6-methyl-2-(trifluoromethyl)-2,3-dihydro-4H-chromen-4-one oxime, also known as HCTO, is a synthetic compound that has been widely used in scientific research. HCTO is a member of the oxime family, which is a group of compounds that contain a functional group consisting of an oxygen atom attached to a nitrogen atom with the general formula R_1R_2C=NOH. HCTO has been found to have various biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 2-hydroxy-6-methyl-2-(trifluoromethyl)-2,3-dihydro-4H-chromen-4-one oxime is not fully understood, but it is believed to involve the formation of a complex with metal ions. The resulting complex may then interact with various cellular components, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
2-hydroxy-6-methyl-2-(trifluoromethyl)-2,3-dihydro-4H-chromen-4-one oxime has been found to have various biochemical and physiological effects, including antioxidant activity, inhibition of protein aggregation, and modulation of enzyme activity. These effects make it a promising candidate for further research in the fields of neurodegenerative diseases, cancer, and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-hydroxy-6-methyl-2-(trifluoromethyl)-2,3-dihydro-4H-chromen-4-one oxime is its high selectivity for metal ions, which makes it a valuable tool for studying metal ion homeostasis in cells and tissues. However, one limitation of 2-hydroxy-6-methyl-2-(trifluoromethyl)-2,3-dihydro-4H-chromen-4-one oxime is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 2-hydroxy-6-methyl-2-(trifluoromethyl)-2,3-dihydro-4H-chromen-4-one oxime. One area of interest is the development of 2-hydroxy-6-methyl-2-(trifluoromethyl)-2,3-dihydro-4H-chromen-4-one oxime-based fluorescent probes for the detection of metal ions in vivo. Another potential application is the use of 2-hydroxy-6-methyl-2-(trifluoromethyl)-2,3-dihydro-4H-chromen-4-one oxime as a therapeutic agent for the treatment of neurodegenerative diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of 2-hydroxy-6-methyl-2-(trifluoromethyl)-2,3-dihydro-4H-chromen-4-one oxime and its potential interactions with cellular components.
Métodos De Síntesis
2-hydroxy-6-methyl-2-(trifluoromethyl)-2,3-dihydro-4H-chromen-4-one oxime can be synthesized via a multistep process that involves the reaction of 4-hydroxycoumarin with trifluoroacetic anhydride, followed by the reaction of the resulting product with hydroxylamine hydrochloride. The final step involves the addition of potassium hydroxide to the reaction mixture to yield 2-hydroxy-6-methyl-2-(trifluoromethyl)-2,3-dihydro-4H-chromen-4-one oxime.
Aplicaciones Científicas De Investigación
2-hydroxy-6-methyl-2-(trifluoromethyl)-2,3-dihydro-4H-chromen-4-one oxime has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of interest is its use as a fluorescent probe for the detection of metal ions. 2-hydroxy-6-methyl-2-(trifluoromethyl)-2,3-dihydro-4H-chromen-4-one oxime has been found to exhibit strong fluorescence emission upon binding to metal ions such as copper, zinc, and iron. This property makes it a valuable tool for studying metal ion homeostasis in cells and tissues.
Propiedades
IUPAC Name |
(4E)-4-hydroxyimino-6-methyl-2-(trifluoromethyl)-3H-chromen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO3/c1-6-2-3-9-7(4-6)8(15-17)5-10(16,18-9)11(12,13)14/h2-4,16-17H,5H2,1H3/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTPWWFKHYOFRA-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(CC2=NO)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC\2=C(C=C1)OC(C/C2=N\O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-(hydroxyimino)-6-methyl-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5797035.png)

![ethyl 2-[(2-amino-2-oxoethyl)thio]-4-imino-1,4-dihydro-5-pyrimidinecarboxylate](/img/structure/B5797050.png)

![3-bromo-4-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5797062.png)


![N-[2-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5797079.png)


![N-[4-(4-methyl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B5797098.png)